H-Val-Val-Val-OH
Overview
Description
Synthesis Analysis
The synthesis of complex amino acids often involves methods such as the Strecker Synthesis or the O’Donnell Amino Acid Synthesis . These methods involve the alkylation of imines or the reaction of ammonia with aldehydes to form α-aminonitriles, which are then hydrolyzed to form the amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using tools such as ProtParam . This tool can compute various properties for a given protein sequence, including the molecular weight, theoretical pI, amino acid composition, atomic composition, and more .Scientific Research Applications
Flavor Compounds in Foods
Branched-chain amino acids, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, significantly contribute to the flavor profile of various food products. The production and degradation pathways of these compounds from amino acids are well-documented. This research is crucial for controlling the formation of these aldehydes to achieve desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Role in Ruminant Nutrition
Isoacids, primarily formed from the degradation of amino acids like valine, isoleucine, leucine, and proline, play a significant role in the nutrition of ruminants. They serve as specific nutrients for ruminal cellulolytic bacteria and exhibit a general positive influence on microbial fermentation. While the effects of isoacids on intermediary metabolism are less clear, they may impact growth hormone levels and indirectly influence mammary gland and skeletal muscles (Andries, Buysse, Brabander, & Cottyn, 1987).
Antituberculosis Activity
Organotin complexes, including those of certain amino acids, have shown significant antituberculosis activity. The structure, toxicity, and potential mechanism of action of these compounds play a role in their efficacy. The research indicates that triorganotin(IV) complexes exhibit higher antituberculosis activity compared to diorganotin(IV) compounds, possibly due to the associated toxicity of the organotin compounds with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Metabolic Pathways of Aspartame
The metabolism of aspartame, a compound containing aspartyl moieties, involves hydrolysis in the gut to yield amino acids like aspartic acid and phenylalanine. The metabolic pathways of aspartate from aspartame conversion to CO2 or incorporation into body constituents like proteins, pyrimidines, and amino acids are well-studied. This information is essential for understanding the metabolic fate of dietary aspartic acid and related compounds (Ranney & Oppermann, 1979).
Synaptic Trafficking of NMDA Receptors
Glutamate, a key excitatory neurotransmitter, interacts with ionotropic glutamate receptors including NMDA receptors. Understanding the molecular mechanisms involved in the biosynthetic pathway, transport, and functioning of NMDA receptors at synapses contributes to the knowledge of synaptic physiology and the etiology of various neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Future Directions
Mechanism of Action
Target of Action
H-Val-Val-Val-OH, also known as (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid, is a dipeptide of the essential amino acid valine
Mode of Action
It is known that dipeptides like this compound can be substrates for various enzymes, including proteases . They can also participate in peptide bond formation during protein synthesis.
Pharmacokinetics
They can be metabolized by various enzymes, including peptidases, and excreted in the urine .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLXWOCIIFUZCQ-SRVKXCTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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